2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, a methyl group, and an imidazole ring
Mechanism of Action
Target of Action
It is noted that the compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit specific proteins for ubiquitin-proteasome-dependent degradation .
Mode of Action
The compound, being a rigid linker in PROTACs, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader, thus influencing the formation of this ternary complex .
Biochemical Pathways
As part of a protac molecule, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of the target proteins . This could potentially lead to changes in cellular processes and pathways in which the target proteins are involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps:
Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Imidazole Ring: : The imidazole ring is formed through a cyclization reaction, often involving the reaction of an amino acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Methylation: : The imidazole ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Carboxylation: : The carboxylic acid group is introduced using reagents like carbon dioxide in the presence of a base, or by oxidation of a corresponding alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxo derivatives.
Reduction: : The imidazole ring can be reduced to form N-hydroxy or N-methyl derivatives.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Strong acids like TFA or HCl are used to cleave the Boc group.
Major Products Formed
Oxidation: : Imidazole N-oxo derivatives.
Reduction: : Imidazole N-hydroxy or N-methyl derivatives.
Substitution: : Removal of the Boc group yields the free amine.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The imidazole ring is a key component in many biological molecules, and this compound could be used in the study of enzyme mechanisms or as a probe in biological assays.
Medicine: : The structural complexity and functional groups of this compound make it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: : It could be used in the development of new materials or as a reagent in industrial chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other Boc-protected piperidines or imidazoles, but the presence of the methyl group and the specific arrangement of these groups sets it apart.
List of Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Properties
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-6-5-7-18(8-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARDKGBHKPSFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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